2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid is a key intermediate in the synthesis of 12-oxophytodienoic acid (12-oxoPDA) and its enzymatic degradation products, collectively known as the OPC series. These compounds are vital plant metabolites derived from linolenic acid. They play significant roles in plant defense mechanisms and stress responses.
This compound is part of a broader class of spirocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The spirocyclic structure often enhances the pharmacological profile of compounds, making them valuable in drug development. The specific synthesis and characterization of 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid can be traced back to various synthetic methodologies explored in organic chemistry literature .
The synthesis of 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid typically involves several key steps:
The molecular structure of 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid features:
2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid can participate in several chemical reactions:
These reactions typically require specific conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
Studies indicate that compounds with similar structures exhibit varied pharmacological effects, including anti-inflammatory and analgesic properties .
A comprehensive analysis of the physical and chemical properties includes:
High-resolution mass spectrometry (HRMS) confirms molecular weight and structural integrity post-synthesis, ensuring quality control during compound preparation .
The scientific applications of 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid are diverse:
Spirocyclic oxaheterocycles represent an architecturally distinct class of organic compounds characterized by a central carbon atom shared between two rings, one containing an oxygen heteroatom. These structures have emerged as privileged scaffolds in medicinal chemistry and materials science due to their three-dimensional complexity, enhanced solubility profiles, and metabolic stability compared to planar aromatic systems. Among these, the spiro[3.4]octane framework provides a unique balance of ring strain and conformational flexibility, serving as an ideal platform for designing bioactive molecules with tailored properties. The integration of an acetic acid moiety, as exemplified in 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid (CAS 2092599-28-3), further enhances synthetic versatility by enabling peptide coupling, bioconjugation, and salt formation for physicochemical optimization [2] [6].
The systematic naming of spiro compounds follows IUPAC guidelines where the prefix "spiro" indicates the connectivity of two rings through a single atom. For 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid, the parent structure is spiro[3.4]octane – a bicyclic system comprising cyclobutane (3-membered) and cyclopentane (4-membered) rings sharing a quaternary spiro carbon. The term "5-oxa" designates oxygen replacement at position 5 within the larger ring, while "6-yl" indicates the acetic acid substituent at the adjacent carbon. The molecular formula is C₉H₁₄O₃ (molecular weight 170.21 g/mol), featuring a carboxymethyl group attached to the oxygen-containing ring [2] [8].
Table 1: Structural Identifiers of 2-{5-Oxaspiro[3.4]octan-6-yl}acetic Acid
Identifier | Value |
---|---|
IUPAC Name | 2-(5-oxaspiro[3.4]octan-6-yl)acetic acid |
CAS Registry Number | 2092599-28-3 |
Molecular Formula | C₉H₁₄O₃ |
SMILES | OC(=O)CC1CCC2(CCC2)O1 |
InChI Key | MAWUMCVBJWHYSB-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CC2)COC1CC(=O)O |
The oxygen atom in the 5-position creates an ethereal linkage, rendering the molecule polar yet hydrolytically stable. X-ray crystallography of related spirocyclic compounds reveals puckered conformations where the spiro carbon adopts near-tetrahedral geometry (bond angles ≈109°), while the acetic acid chain adopts extended conformations ideal for intermolecular hydrogen bonding [3].
Spirocyclic oxaheterocycles transitioned from synthetic curiosities to pharmacologically relevant scaffolds through strategic advances in ring-forming methodologies. Early syntheses relied on intramolecular Williamson ether synthesis or epoxide ring-opening, which suffered from limited regiocontrol and low yields for strained systems. The discovery of hetero-Diels-Alder (HDA) reactions using conjugated nitroalkenes in the late 20th century provided a transformative approach to stereoselective oxaspiro construction [3].
A landmark development emerged from non-catalyzed HDA reactions between E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane, yielding spirocyclic 1,2-oxazine N-oxides with full regiocontrol. Density Functional Theory (DFT) studies confirmed these reactions proceed via polar, single-step mechanisms with electron density reorganization occurring in discrete phases. This mechanistic understanding enabled rational design of complex spirooxacycles, including the 5-oxaspiro[3.4]octane core found in 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid [3]. Concurrently, the introduction of spirocyclic motifs into drug candidates addressed challenges of molecular flatness prevalent in early kinase inhibitors and GPCR ligands. The three-dimensionality of spiro[3.4]octane disrupts crystal packing in solid-state formulations while maintaining aqueous solubility – a critical advancement for oral bioavailability [7] [10].
As a functionalized building block, 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid bridges fundamental heterocyclic chemistry and applied medicinal design. Its synthetic utility derives from three modular sites:
Table 2: Synthetic Derivatives of 2-{5-Oxaspiro[3.4]octan-6-yl}acetic Acid
Derivative | Application | Reference |
---|---|---|
2-{2-[(tert-Butoxy)carbonyl]-5-oxaspiro[3.4]octan-6-yl}acetic acid (CAS ENH961CDF51) | Peptide backbone modification | [5] |
Methyl 2-{5-oxaspiro[3.4]octan-6-yl}acetate | Ester precursor for prodrug design | [2] |
(2S)-2-[5-Fluoro-2-[(6S)-5-oxaspiro[2.5]octan-6-yl]phenyl]-2-[(3R)-3-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butoxy]pyrrolidin-1-yl]acetic acid | Advanced drug intermediate (CID 146428062) | [9] |
The compound’s versatility is demonstrated in patent literature (e.g., WO2012122264A1) where its derivatives act as melanocortin-4 receptor agonists for obesity treatment. Here, the spiro[3.4]octane core positions pharmacophores optimally for receptor engagement without excessive conformational flexibility, reducing entropic penalties upon binding [10]. Furthermore, the acetic acid sidechain serves as a vector for introducing solubilizing groups or secondary pharmacophores, enabling systematic structure-activity relationship (SAR) exploration. Recent innovations exploit its cyclization potential to generate fused polycyclic systems via intramolecular aldol or Ugi reactions, expanding accessible chemical space for bioactive molecule discovery [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1